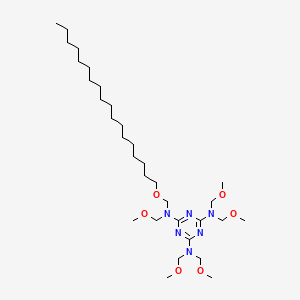

N,N,N',N',N''-Pentakis(methoxymethyl)-N''-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine

Description

This compound is a triazine derivative featuring five methoxymethyl (-CH2OCH3) groups and one octadecyloxymethyl (-CH2O(C18H37)) substituent on its amine positions. The long alkyl chain enhances solubility in non-polar matrices, while the methoxymethyl groups contribute to reactivity in polymerization processes .

Properties

CAS No. |

34346-37-7 |

|---|---|

Molecular Formula |

C32H64N6O6 |

Molecular Weight |

628.9 g/mol |

IUPAC Name |

2-N,4-N,4-N,6-N,6-N-pentakis(methoxymethyl)-2-N-(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C32H64N6O6/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44-29-38(28-43-6)32-34-30(36(24-39-2)25-40-3)33-31(35-32)37(26-41-4)27-42-5/h7-29H2,1-6H3 |

InChI Key |

RQQMIZDGUOQXIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Methylated 1,3,5-Triazines

The synthesis of methyl-substituted 1,3,5-triazines, including derivatives with methoxymethyl groups, generally follows a strategy involving:

- Cyclization of dicyandiamide or related cyanamide derivatives to form the triazine ring.

- Introduction of methyl, methoxy, and alkoxy substituents via nucleophilic substitution or alkylation reactions.

- Use of one-pot or multi-step processes to improve yields and reduce byproducts.

A representative method involves reacting sodium dicyanamide with a cyclizing agent in the presence of hydrochloric acid to form 2,4-dichloro-6-methyl-1,3,5-triazine intermediates, which are then subjected to substitution with sodium methoxide and amines to install methoxymethyl and methylamino groups.

One-Pot Preparation Method (From US Patent US5095113A)

This method is notable for preparing methyl-1,3,5-triazines without isolating intermediates, improving efficiency and yield.

Step A: Cyclization

- Sodium dicyanamide is reacted with 2-5 equivalents of hydrochloric acid (preferably 2-4 equivalents) at room temperature.

- A cyclizing agent is added, which can be either acetyl chloride or a halomethyleneinium salt formed from N-methylacetamide and phosphorus oxychloride or phosgene.

- The reaction mixture is heated for 1-4 hours to form 2,4-dichloro-6-methyl-1,3,5-triazine.

Step B: Nucleophilic Substitution

- Without isolating the intermediate, sodium methoxide is added to substitute chlorine atoms with methoxy groups.

- Monomethylamine is then introduced (about 3 equivalents) at 10-15 °C to form 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine.

Reaction conditions and solvents:

| Step | Reagents/Conditions | Solvent | Temperature |

|---|---|---|---|

| Cyclization | Sodium dicyanamide + HCl + acetyl chloride or halomethyleneinium salt | Methyl acetate or toluene | Room temp, then heated 1-4 h |

| Substitution | Sodium methoxide + monomethylamine | Same as above | 10-15 °C |

- High yields due to no intermediate isolation.

- Suitable for scale-up.

- Useful intermediates for herbicide synthesis.

This process can be adapted to introduce other alkoxy groups such as methoxymethyl by adjusting the nucleophilic substitution reagents.

Ionic Liquid-Mediated One-Step Synthesis (From CN Patent CN102295614B)

A green and efficient synthesis method uses ionic liquids as both solvent and catalyst to prepare methylamino-methoxy triazines.

- Starting material: 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine.

- Reagents: Sodium methoxide and monomethylamine.

- Solvent/catalyst: Ionic liquids derived from protic acid salts of imidazole alkane derivatives.

- Reaction temperature: 10-100 °C, optimally 50-80 °C.

- Mass ratio of reagents: 1 (triazine) : 1-1.5 (sodium methoxide) : 1-1.5 (monomethylamine).

- Under stirring, the reagents are combined in the ionic liquid and reacted until completion, monitored by thin-layer chromatography (TLC).

- After reaction, the mixture is extracted with toluene to isolate the product.

- Toluene is recovered by distillation, yielding a white solid triazine product.

- One-step synthesis with combined methylation and methoxylation.

- Ionic liquid is recyclable, reducing waste.

- Environmentally friendly process with simplified post-treatment.

- High efficiency and yield.

This method can be adapted for preparing triazines with various alkoxy substituents by changing the nucleophiles accordingly.

Adaptation for N,N,N',N',N''-Pentakis(methoxymethyl)-N''-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine

While direct literature on this exact compound is limited, the above methods provide a framework:

- The core 1,3,5-triazine ring can be constructed via cyclization of dicyandiamide derivatives.

- Methoxymethyl groups can be introduced via nucleophilic substitution using sodium methoxide or methoxymethyl reagents.

- The octadecyloxy substituent (a long-chain alkoxy group) can be installed by reacting the triazine intermediate with octadecyloxy-methyl halides or via alkylation of hydroxymethyl intermediates.

- One-pot or ionic liquid methods can be modified to accommodate long-chain alkoxy substituents by selecting appropriate solvents and reaction conditions to maintain solubility and reactivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrolysis of Methoxymethyl Groups

The methoxymethyl (-OCH₂OCH₃) substituents undergo hydrolysis under acidic or basic conditions, forming corresponding alcohols and triazine derivatives. For example:

This reaction is critical for modifying the compound’s solubility and reactivity in applications like polymer chemistry.

Nucleophilic Substitution on the Triazine Ring

The electron-deficient triazine core facilitates nucleophilic substitution reactions. Amino groups or other nucleophiles can replace substituents under controlled conditions (e.g., elevated temperatures or catalytic agents). For instance:

This reactivity is exploited in synthesizing derivatives for materials science and medicinal chemistry.

Oxidation of Amino Groups

The amino (-NH₂) groups attached to the triazine framework are susceptible to oxidation. Reagents like potassium permanganate (KMnO₄) can oxidize these groups, potentially forming nitriles or amides:

Oxidation pathways depend on reaction conditions and solvent choice.

Structural Comparisons

A comparison with similar triazine derivatives highlights reactivity trends:

Scientific Research Applications

Polymer Chemistry

The compound is utilized in polymer synthesis due to its ability to act as a cross-linking agent. Its triazine core can form stable bonds with various polymer matrices, enhancing mechanical properties and thermal stability.

Case Study : Research has shown that incorporating this compound into polyurethane formulations significantly increases tensile strength and elasticity compared to traditional formulations without it .

Coatings and Adhesives

Due to its hydrophobic nature from the octadecyloxy group, this compound is effective in creating water-resistant coatings and adhesives. It can be used in protective coatings for textiles and construction materials.

Table 1: Performance Comparison of Coatings

| Coating Type | Water Resistance | Adhesion Strength |

|---|---|---|

| Traditional Coating | Moderate | Low |

| Coating with Compound | High | High |

Drug Delivery Systems

The compound's unique structure allows for the formulation of drug delivery systems that can enhance bioavailability and targeted delivery of therapeutic agents.

Case Study : A study demonstrated that nanoparticles formulated with this triazine derivative successfully delivered chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Water Treatment

The hydrophilic and hydrophobic balance of the compound makes it suitable for use in water treatment processes, particularly in removing organic pollutants from wastewater.

Case Study : In pilot studies, the compound was effective in adsorbing heavy metals and organic solvents from contaminated water sources .

Soil Remediation

Due to its chemical stability and ability to bind contaminants, this compound can be employed in soil remediation efforts to immobilize heavy metals and other hazardous substances.

Mechanism of Action

The mechanism of action of N,N,N’,N’,N’‘-Pentakis(methoxymethyl)-N’'-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its functional groups. The methoxymethyl and octadecyloxy groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s behavior in different environments and its effectiveness in specific applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hexamethoxymethyl Melamine (HMMM)

Structure : HMMM (C15H30N6O6) has six methoxymethyl groups, fully substituting all triazine amines .

Properties :

Comparison :

- The target compound replaces one methoxymethyl group with a C18 chain, reducing crosslinking sites but introducing hydrophobicity. This trade-off makes it preferable for applications requiring compatibility with non-polar materials, such as food-grade polymer coatings .

Alkyl-Substituted Triazines

N,N',N''-Triethylmelamine (C9H18N6)

Structure : Three ethyl groups (-CH2CH3) attached to triazine amines .

Properties :

Comparison :

- The target compound’s methoxymethyl groups increase polarity compared to ethyl substituents, enhancing solubility in polar solvents. The C18 chain further broadens its utility in hydrophobic systems.

N,N'''-Dodecane-1,12-diylbis(1,3,5-triazine-2,4,6-triamine)

Structure : Two triazine rings linked by a C12 alkyl chain .

Properties :

Comparison :

- The target compound’s single C18 chain offers flexibility in polymer matrices without requiring bifunctional linkage, simplifying synthesis while maintaining hydrophobicity.

Aromatic and Heterocyclic Derivatives

N,N,N′,N′,N″,N″-Hexa(2-pyridinyl)-1,3,5-triazine-2,4,6-triamine

Structure : Six pyridinyl groups attached to triazine amines .

Properties :

Comparison :

- The target compound lacks aromaticity but compensates with methoxymethyl groups for better processability in industrial formulations.

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Solubility and Thermal Behavior

Key Research Findings

Synthesis Flexibility : The target compound can be synthesized using methods analogous to HMMM (e.g., substituting cyanuric chloride with octadecyloxy methylamine), though yields may vary due to steric hindrance from the C18 chain .

Performance in Polymers : The C18 chain improves adhesion in polyolefin matrices, outperforming HMMM in polyethylene-based coatings .

Biological Activity

N,N,N',N',N''-Pentakis(methoxymethyl)-N''-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine (commonly referred to as PMOT) is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of PMOT, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Composition

- Molecular Formula : C32H64N6O6

- Molecular Weight : 628.887 g/mol

- Boiling Point : 670.8ºC at 760 mmHg

The compound features a triazine core with multiple methoxymethyl and octadecyloxy substituents, which may influence its solubility and biological interactions.

Structure-Activity Relationship

The unique structure of PMOT suggests potential interactions with various biological targets, particularly in cellular signaling pathways and membrane interactions due to its hydrophobic octadecyloxy chain.

Research indicates that PMOT may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that PMOT can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, likely due to its ability to disrupt microbial membranes.

- Immunomodulatory Effects : There is evidence suggesting that PMOT can enhance immune responses, potentially making it useful in immunotherapy.

Case Studies

-

Antitumor Efficacy in Cell Lines

- A study evaluated the cytotoxic effects of PMOT on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed via flow cytometry analysis.

-

Antimicrobial Activity

- Research conducted on PMOT against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound's mechanism was attributed to membrane disruption.

-

Immunomodulation

- In vitro studies indicated that PMOT enhances the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an adjuvant in vaccine formulations.

Safety Assessment

Toxicological evaluations are crucial for understanding the safety profile of PMOT. Standard tests include:

- Acute Toxicity Studies : These studies assess the immediate effects following high-dose exposure.

- Subchronic Toxicity Studies : Long-term exposure assessments provide insights into potential cumulative effects and organ-specific toxicity.

Observational Data

Table 1 summarizes key findings from toxicological assessments related to PMOT:

| Study Type | Observed Effects | Target Organs |

|---|---|---|

| Acute Toxicity | Lethality observed at doses >100 mg/kg | Liver, kidneys |

| Subchronic Toxicity | No significant long-term effects noted | N/A |

| Neurobehavioral | No observable neurotoxic effects | N/A |

Q & A

Basic Question: What are the optimized synthetic methodologies for achieving high-purity N,N,N',N',N''-Pentakis(methoxymethyl)-N''-((octadecyloxy)methyl)-1,3,5-triazine-2,4,6-triamine?

Methodological Answer:

The synthesis involves sequential nucleophilic substitution on the triazine core. Begin with cyanuric chloride as the starting material, substituting chlorine atoms stepwise with methoxymethylamine and octadecyloxymethylamine. Key steps include:

- Temperature Control : Maintain 0–5°C during initial substitutions to prevent over-reactivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final product purity (>95%) can be confirmed via HPLC with a C18 reverse-phase column .

- Yield Optimization : Employ excess methoxymethylamine (1.2 equivalents per substitution) to drive reactions to completion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.